molecular formula C20H16ClNO4S2 B15083821 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B15083821
M. Wt: 433.9 g/mol
InChI Key: IHTPFJBSJOWBMX-GZTJUZNOSA-N
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Description

3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chlorobenzylidene group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves the condensation of appropriate aldehydes and thiosemicarbazides, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thioethers or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound’s derivatives are investigated for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzylidene group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5E)-5-{4-[(4-Methoxybenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
  • 3-((5E)-5-{4-[(4-Fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
  • 3-((5E)-5-{4-[(4-Bromobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Uniqueness

The uniqueness of 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzylidene group may confer distinct properties compared to other similar compounds, such as enhanced antimicrobial activity or different pharmacokinetic profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16ClNO4S2

Molecular Weight

433.9 g/mol

IUPAC Name

3-[(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H16ClNO4S2/c21-15-5-1-14(2-6-15)12-26-16-7-3-13(4-8-16)11-17-19(25)22(20(27)28-17)10-9-18(23)24/h1-8,11H,9-10,12H2,(H,23,24)/b17-11+

InChI Key

IHTPFJBSJOWBMX-GZTJUZNOSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl

Origin of Product

United States

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